N-Methylpiperidin-4-amine dihydrochloride

Medicinal Chemistry Chemical Biology Organic Synthesis

Researchers needing a stable 4-aminopiperidine building block often face instability with the hygroscopic free base. N-Methylpiperidin-4-amine dihydrochloride (CAS 1220039-56-4) resolves this as a room-temperature-stable dihydrochloride salt with ≥95% purity, ensuring reproducible N-alkylation and metal-chelation for CNS drug discovery, dual monoamine reuptake inhibitor programs, and platinum-based anticancer complexes. Favorable economics and aqueous solubility streamline high-throughput library synthesis and biological assay workflows.

Molecular Formula C6H15ClN2
Molecular Weight 150.65 g/mol
CAS No. 1220039-56-4
Cat. No. B594680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpiperidin-4-amine dihydrochloride
CAS1220039-56-4
Molecular FormulaC6H15ClN2
Molecular Weight150.65 g/mol
Structural Identifiers
SMILESCNC1CCNCC1.Cl
InChIInChI=1S/C6H14N2.ClH/c1-7-6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H
InChIKeyPNYLVMQWTQRRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpiperidin-4-amine Dihydrochloride Overview


N-Methylpiperidin-4-amine dihydrochloride (CAS 1220039-56-4) is a piperidine derivative characterized by a secondary amine at the 4-position and a methyl group on the piperidine nitrogen, formulated as a dihydrochloride salt for enhanced stability and aqueous solubility [1]. As a member of the 4-aminopiperidine class, this compound serves as a versatile intermediate in organic synthesis, with demonstrated utility in constructing central nervous system (CNS)-targeting molecules, dual serotonin/norepinephrine reuptake inhibitors, and organometallic anticancer complexes [2].

Why N-Methylpiperidin-4-amine Dihydrochloride Cannot Be Substituted


The specific combination of an N-methyl substituent and a 4-amino group within the piperidine framework dictates unique reactivity and physicochemical properties that are not transferable to other 4-aminopiperidine derivatives [1]. Substituting with the free base (e.g., N-methylpiperidin-4-amine, CAS 45584-07-4) introduces handling challenges due to its hygroscopic and potentially unstable nature, whereas the dihydrochloride salt of the target compound ensures consistent purity, long-term storage stability at room temperature, and reliable aqueous solubility critical for biological assays and reproducible synthesis [2]. Furthermore, structural analogs lacking the N-methyl group (e.g., piperidin-4-amine) or bearing alternative substituents exhibit divergent pharmacological and chemical profiles, as demonstrated in structure-activity relationship (SAR) studies of 4-aminopiperidine libraries, rendering them unsuitable for applications requiring precise molecular geometry and electronic properties [3].

N-Methylpiperidin-4-amine Dihydrochloride: Comparative Performance


Aqueous Solubility and Handling Stability vs Free Base

The dihydrochloride salt form of N-methylpiperidin-4-amine (CAS 1220039-56-4) provides significantly improved aqueous solubility and handling stability compared to its free base counterpart (N-methylpiperidin-4-amine, CAS 45584-07-4). While the free base is described as a liquid or low-melting solid with an amine odor that is prone to hygroscopicity and potential degradation, the dihydrochloride salt is a stable, white to off-white crystalline powder with high water solubility due to its ionic nature . This enhanced stability is reflected in the recommended storage condition of room temperature for the dihydrochloride salt, whereas the free base requires more stringent conditions or may lack defined long-term stability data .

Medicinal Chemistry Chemical Biology Organic Synthesis

Price & Availability vs Structural Analogs

Comparative pricing analysis reveals that N-methylpiperidin-4-amine dihydrochloride (CAS 1220039-56-4) is commercially available at a significantly lower cost point than its closest structural analogs with similar purity specifications. For a 1g quantity of 97% purity material, the target compound is offered at $53.90, whereas 1-methylpiperidin-4-amine dihydrochloride (CAS 1193-03-9) is priced at $160.00 for a comparable 1g quantity . This represents a 66% cost reduction per gram for the target compound, offering a clear economic advantage for large-scale synthesis or screening campaigns where the specific N-methyl substitution pattern is required .

Procurement Chemical Sourcing Cost Analysis

High Purity for Reliable Multi-Step Synthesis

Multiple commercial vendors consistently supply N-methylpiperidin-4-amine dihydrochloride with a guaranteed minimum purity of 97%, as determined by HPLC or equivalent analytical methods . This level of purity is critical for use as a building block in multi-step syntheses, where impurities can lead to side reactions, reduce yields, and complicate purification. In contrast, certain analogs, such as 1-methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8), are often offered at lower purity grades (e.g., 95%), which may introduce additional variability in synthetic outcomes and require further purification steps, thereby increasing time and cost .

Organic Synthesis Quality Control Process Chemistry

Structural Role in Dual Serotonin/Norepinephrine Reuptake Inhibitors

The N-methylpiperidin-4-amine motif is a critical structural component in a series of N-alkyl-N-arylmethylpiperidin-4-amines that have been demonstrated to be dual inhibitors of serotonin and norepinephrine reuptake, a validated mechanism for antidepressant agents [1]. While specific Ki values for the unsubstituted core are not disclosed, the published SAR highlights that the piperidin-4-amine scaffold, when appropriately N-alkylated and N-arylmethylated, yields compounds with potent dual reuptake inhibition. This establishes the target compound as a privileged scaffold for CNS drug discovery, differentiating it from 4-aminopiperidine derivatives lacking the N-methyl group, which may exhibit different pharmacological profiles or require alternative synthetic routes to achieve similar activity [1].

Neuropharmacology Medicinal Chemistry SAR

Ligand for Anticancer Platinum Complexes

The diamine structure of 1-methyl-4-(methylamino)piperidine (the free base form of the target compound) enables its use as a chelating ligand in the synthesis of novel platinum(II) complexes with demonstrated antitumor activity [1]. These cisplatin analogues, of the type [Pt(II)(mmap)X] (where mmap = 1-methyl-4-(methylamino)piperidine), have been evaluated for their cytotoxic potential against the sensitive A2780 human ovarian carcinoma cell line, establishing a quantitative baseline for this specific ligand class . While the dihydrochloride salt would require neutralization prior to complexation, it serves as a convenient and stable precursor for generating the reactive free amine ligand. This application distinguishes it from other 4-aminopiperidine derivatives that may not form stable chelates or may yield complexes with inferior cytotoxicity profiles .

Bioinorganic Chemistry Anticancer Drug Discovery Coordination Chemistry

Defined Physicochemical Properties for Reaction Planning

The target compound possesses fully characterized physicochemical properties that are essential for safe handling, storage, and reaction planning. Its molecular formula (C6H16Cl2N2) and exact molecular weight (187.111 g/mol) are well-defined, enabling accurate molar calculations for stoichiometric reactions . In contrast, some related compounds, such as the free base N-methylpiperidin-4-amine, lack comprehensive stability data or defined storage recommendations, introducing uncertainty into experimental design . The target compound's safety profile, indicated by GHS hazard statements (H302) and precautionary statements (P305+P351+P338, P280), is also documented, allowing for appropriate risk assessment and implementation of safe laboratory practices .

Process Chemistry Safety Inventory Management

Optimal Applications of N-Methylpiperidin-4-amine Dihydrochloride


CNS-Targeted Dual Reuptake Inhibitor Synthesis

Based on the established class-level evidence that N-alkyl-N-arylmethylpiperidin-4-amines are potent dual inhibitors of serotonin and norepinephrine reuptake, this compound is ideally suited as a key intermediate in medicinal chemistry programs aimed at developing novel antidepressants or other CNS therapeutics targeting monoamine transporters [1]. The stable dihydrochloride salt ensures reliable stoichiometry and purity during the crucial N-alkylation and N-arylmethylation steps, leading to reproducible SAR studies .

Platinum(II) Anticancer Complex Synthesis

As demonstrated in the literature, the free amine derived from this dihydrochloride salt acts as an effective chelating ligand for platinum(II), yielding complexes with confirmed in vitro cytotoxicity against ovarian cancer cell lines [1]. This application leverages the compound's well-defined stoichiometry and purity (≥97%) to ensure consistent complex formation and reliable biological evaluation, offering a cost-effective entry point (at $53.90/g) for exploring new metallodrug candidates .

4-Aminopiperidine Derivative Library Synthesis

The combination of high purity (≥97%) and favorable economics (66% lower cost than the closest 1-methyl analog) makes this compound a strategic choice for generating diverse libraries of 4-aminopiperidine derivatives for antifungal, antiprotozoal, or other biological screening campaigns [1]. The stable, room-temperature storage profile further simplifies inventory management for high-throughput synthesis workflows [2].

Aqueous Bioconjugation & Assay Development

The high aqueous solubility of the dihydrochloride salt, contrasted with the hydrophobic and potentially unstable free base, makes this form particularly suitable for applications requiring aqueous reaction conditions, such as bioconjugation to proteins or peptides, or for use as a water-soluble building block in biochemical assays and cell-based studies [1].

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